1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate

Catalog No.
S893396
CAS No.
1160293-27-5
M.F
C13H13NO8
M. Wt
311.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]...

CAS Number

1160293-27-5

Product Name

1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate

IUPAC Name

dimethyl 2-(4-methoxycarbonyl-2-nitrophenyl)propanedioate

Molecular Formula

C13H13NO8

Molecular Weight

311.24 g/mol

InChI

InChI=1S/C13H13NO8/c1-20-11(15)7-4-5-8(9(6-7)14(18)19)10(12(16)21-2)13(17)22-3/h4-6,10H,1-3H3

InChI Key

PMCBNFSIKVRNNK-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=C(C=C1)C(C(=O)OC)C(=O)OC)[N+](=O)[O-]

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(C(=O)OC)C(=O)OC)[N+](=O)[O-]
  • Organic synthesis

    The compound contains a dimedhyl malonate moiety, which is a common building block used in organic synthesis for the construction of complex carbon chains. Studies suggest it might be a precursor for the synthesis of various organic molecules with potential applications in pharmaceuticals or materials science [].

  • Medicinal chemistry

    The presence of the nitro group suggests the molecule might possess interesting biological properties. Further research is needed to determine if it has any medicinal activity or can be used as a starting point for the development of new drugs.

  • Material science

    Nitroaromatic compounds can have interesting electronic properties, making them potentially useful in the development of new materials. While 1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate itself may not be a material of interest, it could serve as a building block for more complex materials with unique properties.

1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate is an organic compound with the molecular formula C₁₃H₁₃N₁O₈ and a molecular weight of approximately 311.24 g/mol. It is characterized by its pale yellow to light yellow solid form with a melting point ranging from 65 to 68°C and a predicted boiling point of 433.1°C . The compound is known for its slightly soluble nature in solvents like chloroform and ethyl acetate, and it has a predicted pKa value of about 9.81 .

This compound is also recognized by several synonyms, including Intedanib Impurity 3 and Nintedanib Impurity 12, indicating its relevance in pharmaceutical contexts, particularly as an impurity in drug formulations .

The chemical reactivity of 1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate primarily involves nucleophilic substitutions and esterification reactions due to the presence of the methoxycarbonyl and nitro groups. It can undergo hydrolysis in the presence of water, leading to the formation of corresponding acids and alcohols. Additionally, under specific conditions, it may participate in condensation reactions with amines or alcohols to form more complex structures.

While specific biological activity data for 1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate is limited, compounds with similar structures often exhibit significant biological properties. For instance, derivatives of nitrophenyl compounds are frequently studied for their potential anti-cancer activities and as inhibitors in various biochemical pathways. The presence of nitro groups typically enhances the compound's interaction with biological targets, potentially leading to cytotoxic effects in cancer cells.

The synthesis of 1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate can be achieved through several methods:

  • Esterification: Reacting malonic acid derivatives with methoxycarbonyl compounds under acidic conditions.
  • Nitration: Introducing nitro groups into phenolic compounds followed by esterification to achieve the desired structure.
  • Methylation: Using methylating agents on the propanedioic acid framework to obtain the dimethyl ester.

These methods typically involve multiple steps and require careful control of reaction conditions to ensure high yields and purity.

1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate finds applications primarily in:

  • Pharmaceutical Research: As a reference standard or impurity in drug development processes.
  • Chemical Synthesis: As an intermediate in the synthesis of more complex organic molecules.
  • Biological Studies: In research exploring the interaction between similar compounds and biological systems.

Interaction studies involving this compound often focus on its reactivity with biological macromolecules such as proteins or nucleic acids. These studies help elucidate the compound's potential pharmacological effects and mechanisms of action. Preliminary findings suggest that similar compounds may exhibit interactions that lead to inhibition of specific enzymes or receptors involved in disease pathways.

Several compounds share structural similarities with 1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Dimethyl malonateC₆H₁₀O₄Simple structure without nitro or methoxy groups; used as a building block in organic synthesis.
Methyl 4-nitrobenzoateC₈H₉NO₄Contains a nitro group but lacks the methoxycarbonyl functionality; used as an intermediate in dye synthesis.
Diethyl malonateC₈H₁₄O₄Similar propanedioate structure; commonly used in synthetic organic chemistry for its reactivity.

The uniqueness of 1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate lies in its combination of both methoxycarbonyl and nitro functionalities on a propanedioate scaffold, which may enhance its biological activity compared to simpler derivatives. This structural complexity enables diverse chemical transformations and potential applications in medicinal chemistry.

Core Identification

1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate is a malonate ester derivative with a molecular formula C₁₃H₁₃NO₈ and a molecular weight of 311.24 g/mol. Its CAS registry number is 1160293-27-5, and it is commonly classified under the IUPAC name Propanedioic acid, 2-[4-(methoxycarbonyl)-2-nitrophenyl]-, 1,3-dimethyl ester.

PropertyDetails
CAS Number1160293-27-5
Molecular FormulaC₁₃H₁₃NO₈
Molecular Weight311.24 g/mol
Key Functional GroupsTwo methyl ester groups, a nitro group, and a methoxycarbonyl substituent

Synonyms and Related Terminology

The compound is recognized by multiple synonyms, reflecting its structural complexity:

  • Dimethyl 2-(4-methoxycarbonyl-2-nitrophenyl)propanedioate
  • Methyl 4-(di(methoxycarbonyl)methyl)-3-nitrobenzoate
  • Nintedanib Impurity 3 or Intedanib Impurity 12 in pharmaceutical contexts.

These names emphasize its role as a synthetic intermediate and impurity in drug manufacturing.

Structural Overview

Molecular Architecture

The compound features a propanedioate backbone (malonate ester) with two methyl ester groups at the 1- and 3-positions. A 4-(methoxycarbonyl)-2-nitrophenyl group is attached to the central carbon (C2) of the malonate scaffold. The nitro group is positioned ortho to the methoxycarbonyl substituent on the aromatic ring, creating steric and electronic interactions critical to its reactivity.

Structural ComponentFunction
Methyl Ester GroupsEnhance solubility and stability in organic solvents
Nitro GroupDirects electrophilic substitution reactions; stabilizes intermediates
Methoxycarbonyl SubstituentParticipates in decarboxylation and cyclization reactions

Stereochemical and Conformational Insights

The compound exists as a racemic mixture due to the absence of chiral centers. The nitro group’s ortho placement introduces steric hindrance, which may influence reactivity in nucleophilic substitution or reduction reactions.

Synthetic and Industrial Significance

Synthesis Pathways

The synthesis typically involves alkylation of malonate esters with nitrobenzyl derivatives. Key methods include:

**Malonic Ester Alkylation

  • Base-Mediated Alkylation: Diethyl malonate is deprotonated using sodium ethoxide or potassium tert-butoxide, followed by alkylation with a nitrobenzyl bromide.
  • Esterification: Subsequent esterification with methanol or ethanol yields the target compound.

**Industrial-Scale Modifications

Industrial processes optimize reaction conditions to maximize yield:

ParameterOptimal ConditionOutcome
BasePotassium tert-butoxide (strong, bulky base)Improved selectivity for monoalkylation
SolventToluene or DMFEnhanced solubility of intermediates
TemperatureReflux (60–100°C)Accelerated reaction kinetics

Role in Pharmaceutical Synthesis

The compound is a critical intermediate in the synthesis of Nintedanib, a tyrosine kinase inhibitor used in oncology. Its function includes:

  • Impurity Control: Detected as a process-related impurity during Nintedanib production, necessitating rigorous purification.
  • Cyclization Precursor: Participates in reductive cyclization reactions to form oxindole cores, a hallmark of Nintedanib’s structure.

Comparative Reactivity

The ortho-nitro configuration distinguishes it from para-nitro analogs, affecting reactivity in hydrogenation and cyclization:

PropertyOrtho-Nitro DerivativePara-Nitro Derivative
Steric HindranceHigh (adjacent substituents)Low
Hydrogenation EfficiencyModerate (slower reduction)High

XLogP3

1.5

Wikipedia

Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate

Dates

Modify: 2023-08-16

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